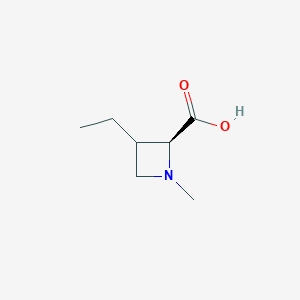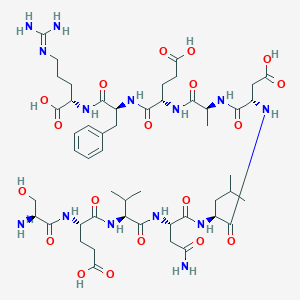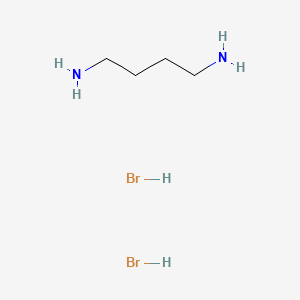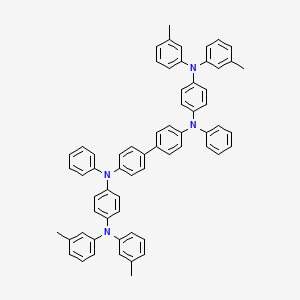
Dntpd
Overview
Description
Mechanism of Action
Target of Action
DNTPD, bearing four triarylamine units, is an electron-rich compound . It is primarily used as a hole transport or hole injection layer material in OLED and perovskite solar cell devices . Its primary targets are the interfaces of these devices, particularly the Indium Tin Oxide (ITO) interface .
Mode of Action
This compound interacts with its targets by reducing the hole injection barrier at the ITO interface . This interaction improves the current efficiency by balancing the holes and electrons in the emitting layer of an OLED device . The compound’s high ionization energy (IE) and hole mobility allow excellent performance for electron blocking .
Result of Action
The result of this compound’s action is an improvement in the performance of OLED and perovskite solar cell devices . By reducing the hole injection barrier and balancing the holes and electrons in the emitting layer, this compound enhances the current efficiency of these devices .
Action Environment
The action of this compound is influenced by the environment within the OLED or perovskite solar cell device. Factors such as the composition of the device layers, the operating temperature, and the electrical properties of the device can affect the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
DNTPD is synthesized through a series of organic reactions involving the coupling of biphenyl and triarylamine units. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the biphenyl core.
Industrial Production Methods
In industrial settings, this compound is produced using high-purity sublimation techniques to ensure the material’s purity exceeds 99%. This method involves heating the compound to a temperature where it transitions directly from a solid to a gas, then cooling it to form high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
DNTPD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form radical cations, which are essential for its function as a hole transport material.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in organic electronics .
Scientific Research Applications
DNTPD has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying charge transport mechanisms in organic semiconductors.
Biology: It is used in the development of biosensors due to its excellent electron transport properties.
Medicine: this compound derivatives are being explored for use in drug delivery systems and as components in bioelectronic devices.
Industry: This compound is widely used in the production of OLEDs and perovskite solar cells, where it serves as a hole transport layer to improve device efficiency
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis (3-methylphenyl)-N,N’-diphenylbenzidine (TPD): A widely used hole transport material in OLEDs.
N,N’-Bis (naphthalen-1-yl)-N,N’-bis (phenyl)-2,2’-dimethylbenzidine (NPB): Another common hole transport material in organic electronics
Uniqueness
DNTPD stands out due to its extended structure, which includes four triarylamine units compared to the two units in TPD and NPB. This structural extension enhances its hole transport capabilities and makes it more effective in balancing charge carriers in electronic devices .
Properties
IUPAC Name |
1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPTFAJSFKAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H54N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199121-98-7 | |
| Record name | 199121-98-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided excerpts don't explicitly state the molecular formula and weight of DNTPD, they can be easily calculated from its full chemical name. The molecular formula of this compound is C62H52N4 and its molecular weight is 857.12 g/mol.
A: The provided research focuses mainly on the application of this compound in OLED devices. Although spectroscopic data isn't explicitly presented, the articles highlight its blue emission properties. [, , , , ] For detailed spectroscopic data, refer to material databases or supplier documentation.
A: Research has shown that the time elapsed after the onset of solid film formation during solvent evaporation significantly affects the optical properties of this compound thin films. [] This highlights the importance of monitoring and controlling the film formation process for optimal device performance.
A: this compound is primarily used as a hole transport layer (HTL) in OLED devices. [, , ] It facilitates the movement of positive charges (holes) from the anode towards the emissive layer.
A: While this compound can lower the hole injection barrier at the ITO/DNTPD interface, it also creates a new hole barrier at the this compound/NPB interface. [] Despite a slight increase in operating voltage due to this new barrier and the higher bulk resistance of this compound, it ultimately improves current efficiency by balancing the flow of holes and electrons within the device.
A: Yes, research has demonstrated enhanced hole injection in OLEDs utilizing gold nanoparticles (AuNPs) capped with a gold layer on this compound. [] This enhancement is attributed to the increased work functions of these devices due to surface oxidation of the AuNPs.
A: this compound plays a crucial role in creating white OLEDs. It has been successfully used in conjunction with other organic layers to generate excitons that emit blue light and form exciplexes that emit yellow light, resulting in a combined white emission. []
A: Absolutely. This compound has been used in conjunction with specific host materials and dopants to achieve desired colors in OLED devices. For example, it has been used with TPBI and FIrpic for blue emission, [, ] and Bebq2 and (pq)2Ir(acac) for two-wavelength (green and orange) emission. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)
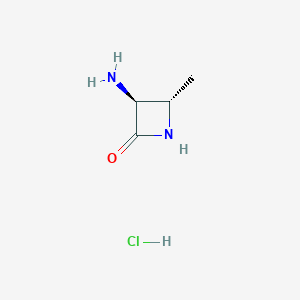
![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
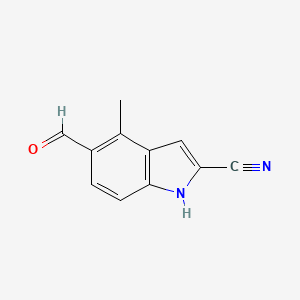
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)


![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)
